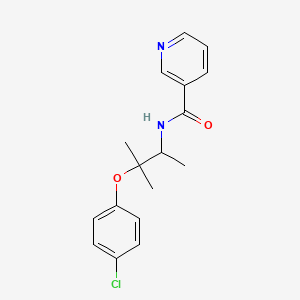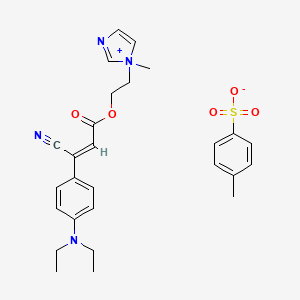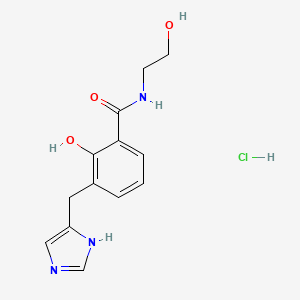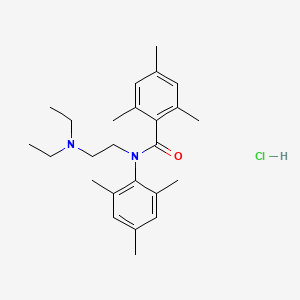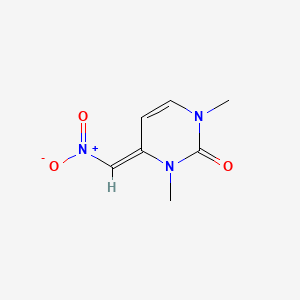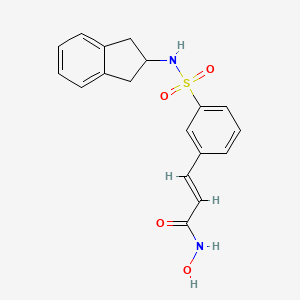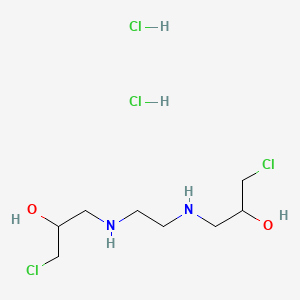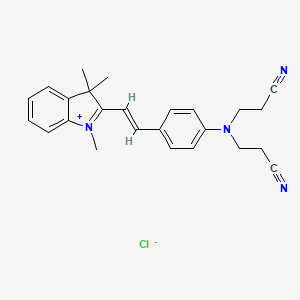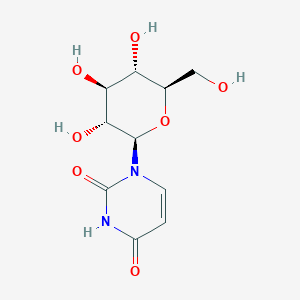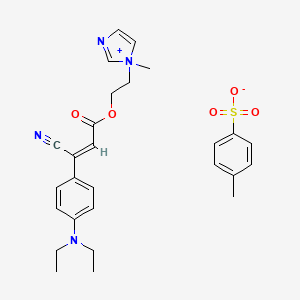
1-(2-((beta-Cyano-4-(diethylamino)cinnamoyl)oxy)ethyl)-1-methyl-1H-imidazolium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE is a heterocyclic organic compound with the molecular formula C18H21N4O2.C7H7O3S and a molecular weight of 524.63 g/mol . This compound is known for its unique structure, which includes an imidazolium core and a cinnamoyl group, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE typically involves the reaction of beta-cyano-4-(dimethylamino)cinnamoyl chloride with 1-methylimidazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE is unique due to its specific structure and properties. Similar compounds include:
- 1-[2-[[BETA-CYANO-4-(DIETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE
- 1-[2-[[2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]ACRYLOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM 2-ETHYLHEXANOATE
- 1-[2-[[2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-1-OXOALLYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM CHLORIDE These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications.
特性
CAS番号 |
94087-16-8 |
|---|---|
分子式 |
C27H32N4O5S |
分子量 |
524.6 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H25N4O2.C7H8O3S/c1-4-23(5-2)19-8-6-17(7-9-19)18(15-21)14-20(25)26-13-12-24(3)11-10-22-16-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-11,14,16H,4-5,12-13H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b18-14+; |
InChIキー |
WDUGHFIWKOUANY-LSJACRKWSA-M |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C/C(=O)OCC[N+]2(C=CN=C2)C)/C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC(=O)OCC[N+]2(C=CN=C2)C)C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


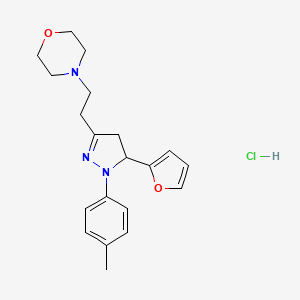
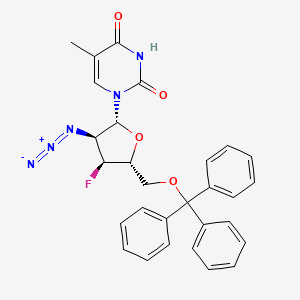
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
